1-Methylcyclooctene

Descripción

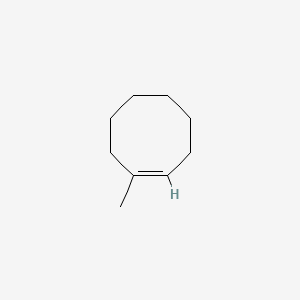

1-Methylcyclooctene is an organic compound with the molecular formula C₉H₁₆. It is a cycloalkene, specifically a cyclooctene with a methyl group attached to the first carbon atom. This compound is known for its unique structural properties and is used in various chemical reactions and industrial applications .

Propiedades

Número CAS |

933-11-9 |

|---|---|

Fórmula molecular |

C9H16 |

Peso molecular |

124.22 g/mol |

Nombre IUPAC |

1-methylcyclooctene |

InChI |

InChI=1S/C9H16/c1-9-7-5-3-2-4-6-8-9/h7H,2-6,8H2,1H3 |

Clave InChI |

WFLPGXDWMZEHGP-UHFFFAOYSA-N |

SMILES |

CC1=CCCCCCC1 |

SMILES isomérico |

C/C/1=C/CCCCCC1 |

SMILES canónico |

CC1=CCCCCCC1 |

Otros números CAS |

933-11-9 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Methylcyclooctene can be synthesized through several methods. One common method involves the elimination reaction of cyclooctene oxide. The process typically involves the use of a base to facilitate the elimination of water, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic processes. These processes may involve the use of transition metal catalysts to promote the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: 1-Methylcyclooctene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert this compound to cyclooctane derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed:

Oxidation: Epoxides and alcohols.

Reduction: Cyclooctane derivatives.

Substitution: Halogenated cyclooctenes.

Aplicaciones Científicas De Investigación

1-Methylcyclooctene has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of various organic compounds.

Biology: Researchers use it to study the effects of cycloalkenes on biological systems.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

Industry: this compound is used in the production of polymers and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 1-Methylcyclooctene involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electrophilic addition, where the double bond reacts with an electrophile, leading to the formation of an intermediate that subsequently forms the final product. In reduction reactions, the compound undergoes hydrogenation, where hydrogen atoms are added across the double bond, converting it to a single bond .

Comparación Con Compuestos Similares

Cyclooctene: Similar to 1-Methylcyclooctene but lacks the methyl group.

1-Methylcyclohexene: A smaller ring structure with similar reactivity.

Cyclooctane: The fully saturated analog of this compound.

Uniqueness: this compound is unique due to its specific ring size and the presence of a methyl group, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for various synthetic and industrial applications .

Actividad Biológica

1-Methylcyclooctene (MCO) is a cyclic hydrocarbon that has drawn attention for its potential biological activities. This article synthesizes findings from various studies, focusing on the compound's chemical properties, biological effects, and its implications in health and disease.

This compound is an unsaturated hydrocarbon with the molecular formula . Its structure features a methyl group attached to a cyclooctene ring, which influences its reactivity and biological interactions. The compound exhibits unique photochemical properties, particularly in its ability to undergo geometrical isomerization under UV light, leading to different isomers that may possess varying biological activities .

Antioxidant Properties

Recent studies have indicated that this compound may exhibit antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress by scavenging free radicals. In one study, the compound was identified as a volatile organic metabolite associated with oxidative stress, which can lead to various health issues, including cancer .

Cancer Biomarker

This compound has been implicated as a potential biomarker for cancer diagnosis. In a study analyzing cerumen samples from cancer patients, this compound was among three hydrocarbons identified as significant indicators of cancer presence. The study highlighted its potential utility in non-invasive cancer diagnostics through the analysis of volatile organic compounds (VOCs) produced during oxidative stress processes .

Case Study: Cancer Diagnosis

- Study Design : The research involved collecting cerumen samples from 102 participants, including 52 cancer patients and 50 healthy controls.

- Findings : The analysis revealed that specific volatile organic metabolites, including this compound, could accurately differentiate between cancerous and non-cancerous samples with 100% accuracy. This suggests that MCO could serve as a reliable biomarker for early cancer detection .

Photochemical Behavior

Research into the photochemical behavior of this compound has shown that it can undergo direct excitation leading to efficient geometrical isomerization. This property may have implications in phototherapy or targeted drug delivery systems where controlled release of therapeutic agents is desired .

Summary of Findings

| Property | Details |

|---|---|

| Molecular Formula | C9H16 |

| Biological Role | Potential antioxidant; cancer biomarker |

| Photochemical Behavior | Exhibits geometrical isomerization under UV light |

| Research Implications | Non-invasive cancer diagnostics; potential applications in phototherapy |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.